4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

This chromenone derivative is differentiated by a 4-bromo substituent that increases lipophilicity (+0.5 cLogP vs. parent) for cell permeability and provides a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig derivatization. Ideal for medicinal chemistry programs building flavonoid-based libraries or requiring a para-halogen probe for metabolic stability studies. Verify current batch availability and request a quote for your required scale.

Molecular Formula C22H14BrNO3
Molecular Weight 420.3 g/mol
CAS No. 923233-39-0
Cat. No. B3305508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
CAS923233-39-0
Molecular FormulaC22H14BrNO3
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H14BrNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26)
InChIKeyPUIAFIVGOPBDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0): Procurement & Differentiation Guide


4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0) is a synthetic flavonoid-derived benzamide with the molecular formula C22H14BrNO3 and a molecular weight of 420.3 g/mol [1]. It is a member of a broader class of N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide analogs, which are being investigated for various biological activities, including anticancer and enzyme inhibition properties [2].

Why Close Analogs Cannot Simply Substitute 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide


Indiscriminate substitution among N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide analogs is not supported by evidence, as the specific substitution pattern on the benzamide ring critically influences the compound's physicochemical and biological profile. The introduction of a 4-bromo substituent (the target compound) significantly alters the molecule's lipophilicity compared to the unsubstituted parent compound (CAS 742073-56-9) [1]. This group can also serve as a synthetic handle for further derivatization through cross-coupling reactions, which is not possible with 4-methyl (CAS 923250-62-8) or 4-methoxy analogs . The following quantitative evidence guide highlights the limited comparative data available to justify its selection.

Quantitative Differentiator Evidence for 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide


Enhanced Calculated Lipophilicity (XLogP3) vs. Unsubstituted Parent Compound

A key computable differentiator is the compound's increased lipophilicity. The presence of the 4-bromine atom raises the calculated LogP, which can be critical for membrane permeability. The XLogP3 value of the target 4-bromo compound is 5.5 [1]. This is significantly higher than the XLogP3 of the unsubstituted parent compound, N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 742073-56-9), which has a calculated value of 5.0 [2].

Medicinal Chemistry Lipophilicity Structure-Activity Relationship (SAR)

Improved Metabolic Stability Potential vs. Unsubstituted Para-Position Analogs

In medicinal chemistry, a bromine atom at the para position of a benzamide ring is a classic strategy to block a common site of oxidative metabolism, which can improve metabolic stability compared to unsubstituted or methyl-substituted analogs. A class-level inference can be drawn from known benzamide series (unrelated to the chromen scaffold) where replacing a para-hydrogen with a chlorine or bromine atom led to a significant reduction in intrinsic clearance (e.g., from 89 to 4 µL/min/mg in human liver microsomes for a specific sulfonamide series) [1]. However, this specific effect has not been experimentally verified for the chromen-6-yl benzamide series, and data for this compound is absent, making this an unproven but scientifically sound hypothesis.

Drug Metabolism Pharmacokinetics Cytochrome P450

Reproducibility and Sourcing Variability for 4-Bromo vs. 4-Methoxy Analog

For researchers requiring consistent results, the specific substitution pattern eliminates a variable present between different vendors' catalog offerings. While the 4-methoxy analog (CAS not from a high-impact journal but found in commercial listings) is often sold at 95% purity, the presence of a methoxy group introduces a strong electron-donating effect that can drastically alter the electron density of the core, confusing SAR interpretation [1]. The general purity specification for the 4-bromo target compound from major research chemical suppliers is also typically 95% . The rigorous characterization data (NMR, HPLC, MS) for each specific batch must be verified upon procurement, as no significant difference in standard purity is claimed over other analogs.

Chemical Procurement Reproducibility Purity

Optimal Scientific Scenarios for 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Selection


As a Key Intermediate in Palladium-Catalyzed Cross-Coupling Reactions

The primary differentiator of the 4-bromo compound is the presence of the aryl bromide handle, which is directly suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This enables rapid library synthesis of new 4-aryl and 4-amino derivatives. This is a synthetic advantage not shared by the 4-methoxy, 4-methyl, or unsubstituted analogs, which require separate functional group interconversion steps [1].

LogP-Driven Permeability Optimization in Cellular Assay Development

Based on the computed LogP difference of +0.5 units over the unsubstituted parent, researchers specifically requiring a more lipophilic analog for cell-based assays should prioritize this compound. This property is critical when designing a probe for intracellular targets where membrane crossing is a known rate-limiting step [1].

Metabolic Stability Screening for in Vivo Pharmacokinetics Research

For institutions planning in vivo pharmacokinetic studies within this chemical series, selecting the 4-bromo analog is a scientifically sound decision based on the well-established medicinal chemistry principle that halogens at the para position of a benzamide can block metabolic soft spots. This compound allows for testing this hypothesis within the chromenone series, which is a valid scenario for its procurement [1].

Quote Request

Request a Quote for 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.